molecular formula C17H19ClN2O3 B5090656 (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride

(3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride

Cat. No. B5090656
M. Wt: 334.8 g/mol
InChI Key: SYYVGUHWLAHXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride, also known as DICNB, is a chemical compound that has been used in various scientific research applications. This compound is synthesized through a specific method and has been found to have biochemical and physiological effects on the body. In

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride is not fully understood, but it is believed to involve the formation of covalent bonds with specific amino acid residues in proteins. This interaction can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. The specific amino acid residues that (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride interacts with have not been identified, but studies have shown that the compound can bind to both cysteine and lysine residues.
Biochemical and Physiological Effects
(3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride has been found to have biochemical and physiological effects on the body. In one study, (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride was shown to inhibit the activity of a specific enzyme involved in the biosynthesis of a neurotransmitter called acetylcholine. This inhibition led to a decrease in acetylcholine levels and impaired cognitive function in mice. In addition, (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride in lab experiments is its versatility. The compound can be used in a variety of applications, including as a fluorescent probe, catalyst, and ligand. In addition, (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride is relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one limitation of using (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain applications.

Future Directions

There are many potential future directions for research on (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride. One area of interest is the identification of specific amino acid residues that (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride interacts with. This information could provide insight into the mechanism of action of the compound and could lead to the development of more targeted applications. In addition, researchers could explore the use of (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride in drug discovery, as the compound has been shown to have cytotoxic effects on cancer cell lines. Finally, the synthesis of (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride could be optimized further to improve yield and purity, which would make the compound more accessible to researchers.

Synthesis Methods

(3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride is synthesized through a specific method that involves the reaction of 3,4-dihydro-1H-isochromene with 4-nitrobenzylamine in the presence of hydrochloric acid. This reaction results in the formation of (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride as a hydrochloride salt. The synthesis of (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride has been studied extensively, and researchers have found that the yield and purity of the compound can be optimized through various modifications to the synthesis method.

Scientific Research Applications

(3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride has been used in various scientific research applications, including as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions. In addition, (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride has been used as a catalyst for organic reactions and as a ligand for metal complexes. The versatility of (3,4-dihydro-1H-isochromen-1-ylmethyl)(4-nitrobenzyl)amine hydrochloride has made it a valuable tool in many different areas of scientific research.

properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3.ClH/c20-19(21)15-7-5-13(6-8-15)11-18-12-17-16-4-2-1-3-14(16)9-10-22-17;/h1-8,17-18H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYVGUHWLAHXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNCC3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5533281

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